molecular formula C7H10Cl2N2 B3042696 (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride CAS No. 65208-12-0

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride

Cat. No. B3042696
CAS RN: 65208-12-0
M. Wt: 193.07 g/mol
InChI Key: NFVOTDWJCRXNTA-UHFFFAOYSA-N
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Description

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is an organic compound with the empirical formula C7H10Cl2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is ClC1=C©C(NN)=CC=C1 . The InChI key is NFVOTDWJCRXNTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 193.07 . It is a solid at room temperature .

Scientific Research Applications

Environmental Monitoring and Pollution Analysis

A study has utilized a derivative of hydrazine, 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA), in a nanostructure-amplified sensor for the square wave voltammetric determination of hydrazine and 4-chlorophenol, which are significant water pollutants. This approach highlights the potential of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride derivatives in environmental monitoring and pollution analysis, particularly in water quality assessment (Tahernejad-Javazmi et al., 2018).

Chemical Synthesis and Drug Precursors

Another research discussed the reactions of hydrazine and methylhydrazine with 3-chloro-4:6-dinitrophenetole and 1-chloro-2:4-dinitronaphthalene, forming various derivatives. These synthesized derivatives can serve as intermediates in the chemical industry and potentially in drug synthesis (Robert, 2010).

Antioxidant and Antimicrobial Studies

In the field of medicinal chemistry, N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide derivatives were synthesized using hydrazine hydrate. These compounds were evaluated for their superoxide scavenging and antimicrobial activities, showcasing the application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride derivatives in developing potential therapeutic agents (Ahmad et al., 2012).

Energetic Material Synthesis

Hydrazine derivatives have been studied for their role in the synthesis of energetic materials like hexanitrazobenzene, a precursor for high-performance explosives. The synthesis and characterization of such compounds suggest the potential of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride derivatives in the field of materials science and engineering (Badgujar et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It has a hazard statement H301 and precautionary statements P301 + P310 . The storage class code is 6.1C, indicating that it is combustible, acutely toxic Cat.3, and a toxic compound causing chronic effects .

properties

IUPAC Name

(3-chloro-2-methylphenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-6(8)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVOTDWJCRXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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